molecular formula C10H16N5O8P B7803154 5'-AMP monohydrate

5'-AMP monohydrate

Cat. No.: B7803154
M. Wt: 365.24 g/mol
InChI Key: ZOEFQKVADUBYKV-UHFFFAOYSA-N
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Description

It is an ester of phosphoric acid and the nucleoside adenosine, consisting of a phosphate group, the sugar ribose, and the nucleobase adenine . This compound is a key component in the synthesis of RNA and is involved in energy transfer within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Adenosine monophosphate monohydrate typically involves the phosphorylation of adenosine. One common method is the enzymatic phosphorylation using adenosine kinase. Another approach is the chemical phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base .

Industrial Production Methods

Industrial production of 5’-Adenosine monophosphate monohydrate often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound through fermentation processes. The product is then extracted and purified to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5’-Adenosine monophosphate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Adenosine and phosphoric acid.

    Phosphorylation: Adenosine diphosphate and adenosine triphosphate.

    Deamination: Inosine monophosphate.

Scientific Research Applications

5’-Adenosine monophosphate monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various nucleotides and nucleosides.

    Biology: Plays a role in cellular energy transfer and signal transduction. It is also used in studies of enzyme kinetics and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia and inflammation.

    Industry: Utilized in the production of flavor enhancers and as a component in fermentation media.

Mechanism of Action

5’-Adenosine monophosphate monohydrate exerts its effects primarily through its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. When activated, AMPK promotes catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP. This regulation helps maintain energy balance within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Adenosine monophosphate monohydrate is unique in its ability to activate AMP-activated protein kinase, which is crucial for maintaining cellular energy balance. Unlike ADP and ATP, which are primarily involved in energy transfer, 5’-Adenosine monophosphate monohydrate has a regulatory role in cellular metabolism .

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEFQKVADUBYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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